molecular formula C10H9N3O2 B2518120 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1247382-33-7

2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B2518120
CAS No.: 1247382-33-7
M. Wt: 203.201
InChI Key: PQSIERKWMDWLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This method uses 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials. The reaction is catalyzed by copper(I) oxide (Cu2O) and proceeds without the need for additional ligands . The reaction conditions generally include heating the mixture to a specific temperature to facilitate the coupling process.

Industrial Production Methods

For large-scale production, the same Ullmann-Goldberg coupling reaction can be employed with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazole ring and benzoic acid moiety allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIERKWMDWLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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